5-[2-(Trifluoromethyl)phenyl]isoxazole
Overview
Description
The compound "5-[2-(Trifluoromethyl)phenyl]isoxazole" is a fluorinated isoxazole derivative, which is a class of heterocyclic aromatic organic compounds. Isoxazoles are characterized by a five-membered ring consisting of three carbon atoms and one nitrogen atom adjacent to an oxygen atom. The trifluoromethyl group attached to the phenyl ring indicates the presence of three fluorine atoms bonded to a single carbon, which is then connected to the benzene ring. This structural feature is significant as it can impart unique electronic and steric properties to the molecule, potentially affecting its reactivity and biological activity.
Synthesis Analysis
The synthesis of fluorinated isoxazole derivatives can be achieved through various methods. One approach involves the one-pot metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes, leading to the formation of 5-trifluoromethylisoxazoles in good to excellent yields . Another method includes the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite, yielding difluoromethylenated 1,2,4-oxadiazole-containing compounds . Additionally, the synthesis of isoxazole triflones, which are precursors to various isoxazole derivatives, can be performed by reacting α-triflyl ketones with imidoyl chlorides .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can exhibit tautomerism, where the compounds exist in equilibrium between different structural forms. For instance, 5-hydroxyisoxazoles can exist in the OH form in various solvents and the solid phase . The presence of substituents such as the trifluoromethyl group can influence the electronic distribution within the molecule, potentially affecting its tautomeric equilibrium and basicity.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including halogenation, trifluoromethylation, and cycloaddition reactions. For example, 5-trifluoromethyl-2-isoxazoline derivatives can be synthesized via diastereoselective trifluoromethylation and halogenation of isoxazole triflones . The photochemistry of isoxazole derivatives can also lead to isomerization and the formation of oxazoles under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by the presence of substituents such as the trifluoromethyl group. This group can increase the lipophilicity of the molecule and affect its acidity and basicity. The trifluoromethyl group can also enhance the stability of the compound and influence its reactivity towards nucleophiles and electrophiles. The synthesis of 3-(substituted phenyl)-5-hydroxyl-5-trifluoromethyl-isoxazolines demonstrates the potential of these compounds as intermediates in the development of protox-inhibiting herbicides .
Scientific Research Applications
Synthesis and Potential in Drug Discovery
5-[2-(Trifluoromethyl)phenyl]isoxazole derivatives show potential in drug discovery due to their biological significance. For instance, a study synthesized highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, highlighting their potential as a new class of antiparasiticides (Kawai et al., 2014). Similarly, the activation of aromatic diaryl isoxazoles with strong electron-withdrawing groups facilitated the regioand diastereoselective difluoromethylation at the 5-position of isoxazoles, contributing to the synthesis of difluoromethylated isoxazolines, which are promising drug candidates (Shibata, 2014).
Biological Evaluation and Synthesis Methods
The compound 5-[2-(Trifluoromethyl)phenyl]isoxazole and its derivatives have been evaluated for biological activities, leading to insights in fields like anticancer research. For instance, a series of isoxazoles linked to 2-phenyl benzothiazole were synthesized and evaluated for anticancer activity, with one compound showing significant cytotoxicity against specific cancer cell lines (Kumbhare et al., 2012). Additionally, isoxazoles bearing phenyl and 4'-hydroxy-styryl substituents have been synthesized to study their structure in solid and solution states, providing valuable insights for drug discovery (Nieto et al., 2019).
Chemical Synthesis and Structural Analysis
Chemical synthesis methods and structural analyses of 5-[2-(Trifluoromethyl)phenyl]isoxazole derivatives have been extensively studied. The synthesis of 3-(Substituted phenyl)-5-hydroxyl-5-trifluoromethyl-isoxazolines, important intermediates of protox-inhibiting herbicides, was reported with high total yields and confirmed structures (Wei-rong, 2004). Furthermore, the crystallographic and theoretical studies of (Z)/(E)-3-phenyl-4-(arylidene)isoxazol-5(4H)-ones provided a deeper understanding of their molecular geometry and potential applications (Brancatelli et al., 2011).
Future Directions
The development of new synthetic strategies for isoxazole derivatives, including 5-[2-(Trifluoromethyl)phenyl]isoxazole, is of significant interest due to their wide range of biological activities . Future research may focus on developing eco-friendly synthetic methods and exploring the diverse biological activities of these compounds .
properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCOWFJJLNAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Trifluoromethyl)phenyl]isoxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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